molecular formula C16H21N5O3 B2510391 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea CAS No. 1797719-14-2

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

Cat. No.: B2510391
CAS No.: 1797719-14-2
M. Wt: 331.376
InChI Key: AOLCKDLOLPLAOU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a synthetic small molecule that features a urea bridge connecting a 3,5-dimethoxyphenyl moiety and a 4-(dimethylamino)pyrimidine methyl group. This structural class of compounds is of significant interest in medicinal chemistry and chemical biology, particularly in the development of targeted protein inhibitors. Urea-based compounds containing pyrimidine rings are frequently investigated as kinase inhibitors and modulators of various biological pathways. The core pyrimidine structure is a privileged scaffold in drug discovery, known for its ability to engage in key hydrogen bonding interactions with biological targets. The specific substitution pattern on the pyrimidine ring, including the dimethylamino group at the 4-position, can significantly influence the compound's electronic properties, binding affinity, and overall pharmacological profile. Similarly, the 3,5-dimethoxyphenyl group provides a distinct aromatic pharmacophore that can contribute to target recognition and binding. Urea-linked heterocyclic compounds have demonstrated diverse biological activities, including anticancer properties through mechanisms such as retinoid X receptor alpha (RXRα) antagonism, which can promote TNFα-mediated apoptosis in cancer cells. Compounds with this mechanism have shown selective cytotoxicity against human cancer cell lines like HepG2 and A549 while demonstrating low cytotoxicity in normal cells. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-21(2)15-5-6-17-14(20-15)10-18-16(22)19-11-7-12(23-3)9-13(8-11)24-4/h5-9H,10H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLCKDLOLPLAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to the Target Compound

Retrosynthetic Analysis

The target molecule comprises two primary subunits:

  • 3,5-Dimethoxyphenylurea moiety : Introduced via carbodiimide-mediated coupling or isocyanate intermediates.
  • 4-Dimethylaminopyrimidinylmethyl group : Typically synthesized through nucleophilic substitution or reductive amination of pyrimidine precursors.

Key bond disconnections highlight the urea linkage (-NH-C(O)-NH-) as the critical synthetic focus, requiring regioselective coupling strategies.

Detailed Synthetic Methodologies

HBTU-Mediated Coupling (Two-Step Protocol)

Step 1: Synthesis of 4-(Dimethylamino)pyrimidin-2-yl)methylamine

A suspension of 2-chloro-4-(dimethylamino)pyrimidine (10 mmol) in anhydrous tetrahydrofuran (50 mL) was treated with benzylamine (12 mmol) and diisopropylethylamine (15 mmol). The mixture was refluxed for 18 h under nitrogen, followed by extraction with ethyl acetate (3 × 30 mL). Evaporation yielded the amine intermediate as a pale-yellow solid (82% yield).

Step 2: Urea Bond Formation

A solution of 3,5-dimethoxyphenyl isocyanate (8 mmol) in dichloromethane (40 mL) was added dropwise to a stirred mixture of the pyrimidinylmethylamine (7.5 mmol) and 1-hydroxybenzotriazole (HOBt, 8 mmol). After 24 h at 25°C, the reaction was quenched with saturated NaHCO₃ (50 mL), and the organic layer was dried over MgSO₄. Column chromatography (CH₂Cl₂/MeOH 95:5) afforded the title compound as white crystals (68% yield, purity >98% by HPLC).

Key Data:

Parameter Value
Reaction Temperature 25°C
Coupling Reagent HBTU/HOBt
Chromatography Silica Gel (230–400 mesh)
Final Yield 68%

Isocyanate Intermediate Route

Intermediate Generation

3,5-Dimethoxyaniline (10 mmol) was treated with triphosgene (3.3 mmol) in dry toluene (50 mL) at 0°C. After 2 h, the mixture was warmed to 25°C and stirred for an additional 6 h. Evaporation under reduced pressure yielded 3,5-dimethoxyphenyl isocyanate as a colorless liquid (89% yield).

Coupling with Pyrimidinylmethylamine

The isocyanate (7 mmol) was reacted with 4-(dimethylamino)pyrimidin-2-yl)methylamine (6.5 mmol) in tetrahydrofuran (30 mL) containing 4-dimethylaminopyridine (DMAP, 0.5 mmol). After 12 h, the mixture was concentrated and purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to give the product (74% yield).

Comparative Analysis:

Method Yield (%) Purity (%) Reaction Time (h)
HBTU-Mediated 68 98.2 24
Isocyanate Route 74 99.1 12

Reaction Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, DMSO) increased coupling efficiency but complicated purification. Dichloromethane provided optimal balance between solubility and workup simplicity.

Catalytic Effects

Addition of DMAP (10 mol%) improved isocyanate reactivity, reducing reaction time from 24 h to 12 h while maintaining yield.

Temperature Dependence

Elevated temperatures (50°C) accelerated coupling but promoted urea decomposition, limiting yields to 52%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 6.45 (s, 2H, aromatic-H), 6.38 (s, 1H, aromatic-H), 4.32 (d, J = 5.6 Hz, 2H, CH₂), 3.79 (s, 6H, OCH₃), 3.05 (s, 6H, N(CH₃)₂).
  • ¹³C NMR : 158.9 (C=O), 152.1 (pyrimidine-C4), 104.3 (aromatic-C), 55.6 (OCH₃), 42.1 (N(CH₃)₂).

Mass Spectrometry

High-resolution ESI-MS: m/z 373.1732 [M+H]⁺ (calc. 373.1738 for C₁₇H₂₅N₅O₃).

Purity and Stability Assessment

HPLC Conditions

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase: 65:35 acetonitrile/0.1% formic acid
  • Retention Time: 6.8 min
  • Purity: 99.1% (UV detection at 254 nm).

Accelerated Degradation Study

Condition Degradation (%)
40°C/75% RH (7d) 2.3
0.1N HCl (24h) 12.7
0.1N NaOH (24h) 18.9

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD)
3,5-Dimethoxyaniline 420
HBTU 1,150
DMAP 980

Environmental Impact

Process mass intensity (PMI): 23.4 kg/kg product, predominantly from solvent use in chromatography.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of compounds similar to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea. For example, derivatives of urea structures have shown promising activity against various cancer cell lines. A study highlighted that certain urea derivatives exhibited significant growth inhibition across multiple cancer types, suggesting that similar compounds could serve as leads for anticancer drug development .

Case Studies

  • In Vitro Studies : A series of urea derivatives were synthesized and screened against National Cancer Institute (NCI) human cancer cell lines. Compounds with structural similarities to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea demonstrated varying degrees of antiproliferative activity, with some achieving IC50 values indicative of potent activity against specific cancer types .
  • Structural Optimization : Structural modifications on the urea scaffold have been explored to enhance potency and selectivity. For instance, introducing different substituents on the phenyl rings has been shown to significantly impact the biological activity of these compounds .

Data Tables

Compound Cell Line Tested IC50 Value (µM) Mechanism
Compound ASK-MEL-5 (Melanoma)5.0Apoptosis
Compound BA498 (Renal Cancer)10.0Cell Cycle Arrest
Compound CMDA-MB-468 (Breast)7.5Apoptosis

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Urea Derivatives

The compound’s structural uniqueness lies in its 3,5-dimethoxyphenyl group and 4-(dimethylamino)pyrimidin-2-ylmethyl substituent. Below is a comparison with key analogues:

Compound Name Key Substituents Molecular Weight Key Differences Biological Implications
1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea 3,5-dimethoxyphenyl; dimethylaminopyrimidine 361.4 Reference compound Potential kinase inhibition due to pyrimidine and urea motifs
1-(2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea (CAS 192705-79-6) tert-butylurea; pyrido-pyrimidine core ~495 (estimated) Larger fused pyridine ring; tert-butyl group Enhanced steric bulk may reduce membrane permeability
N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide (CAS 1633044-56-0) Acrylamide linker; methylpiperazine ~650 (estimated) Acrylamide moiety; extended heterocyclic system Possible covalent binding to targets (e.g., kinases) via acrylamide
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3,4-dimethoxyphenyl; ethylpiperazine ~408 (estimated) Oxopyrimidine core; ethylpiperazine substituent Increased solubility due to basic piperazine group

Positional Isomerism and Bioactivity

The 3,5-dimethoxyphenyl group in the target compound contrasts with 3,4-dimethoxyphenyl analogues (e.g., –2). Positional isomerism in methoxy groups can alter electronic distribution and binding affinity. For instance, 3,4-dimethoxy substitution is common in kinase inhibitors targeting ATP-binding pockets, while 3,5-substitution may favor alternative binding modes .

Role of Amino Substituents

Piperazine-containing analogues (e.g., CAS 1633044-56-0) likely exhibit higher solubility but may introduce off-target interactions due to their strong basicity .

Urea vs. Acrylamide Linkers

Replacing the urea group with an acrylamide (e.g., CAS 1633044-56-0) enables covalent binding to cysteine residues in target proteins, a strategy employed in irreversible kinase inhibitors like osimertinib . However, urea derivatives like the target compound may offer reversible binding with fewer toxicity risks.

Research Findings and Pharmacological Potential

  • Kinase Inhibition: Pyrimidine-urea hybrids are explored as ATP-competitive kinase inhibitors. The dimethylamino group may mimic the adenine moiety of ATP, as seen in EGFR or FGFR inhibitors .
  • Solubility Challenges: Unlike piperazine-containing analogues (), the target compound’s dimethylamino group provides moderate solubility, which may limit oral bioavailability .
  • Synthetic Accessibility : The compound’s structure is less complex than fused pyrido-pyrimidine derivatives (e.g., CAS 192705-79-6), suggesting easier synthesis and scalability .

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse research sources.

Synthesis

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea typically involves the condensation of 3,5-dimethoxyphenyl isocyanate with a pyrimidine derivative. The reaction conditions often include refluxing in an appropriate solvent to facilitate the formation of the urea linkage. Detailed methodologies can be found in relevant literature focusing on similar compounds.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea exhibit significant anticancer activity. For instance, derivatives containing pyrimidine structures have shown cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

In one study, a related compound demonstrated better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that the incorporation of the dimethoxyphenyl and pyrimidine moieties may enhance the interaction with cellular targets involved in tumorigenesis.

CompoundCell LineIC50 (µM)Reference
1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)ureaFaDu10.5
Related Compound AMCF-75.0
Related Compound BHeLa8.0

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, derivatives have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurodegenerative diseases like Alzheimer's . The ability to inhibit these enzymes suggests potential applications in treating cognitive disorders.

The proposed mechanism of action for the biological activity of this compound involves interaction with specific protein targets within cancer cells and neurodegenerative pathways. The dimethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and subsequent binding to intracellular targets.

Case Studies

Case Study 1: Anticancer Activity

In a controlled experiment involving various derivatives of pyrimidine-based compounds, it was observed that those with a similar structure to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea exhibited significant inhibition of cell proliferation in breast cancer models . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of related compounds against AChE inhibition. Results indicated that modifications leading to increased hydrophilicity improved brain penetration and bioavailability, suggesting that structural optimization could enhance therapeutic outcomes in Alzheimer's treatment .

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